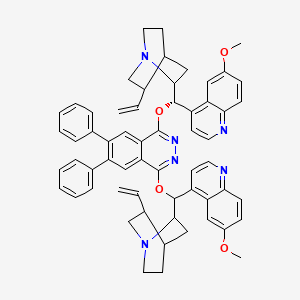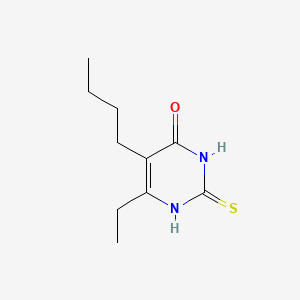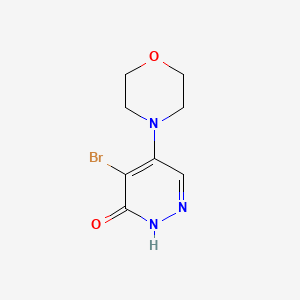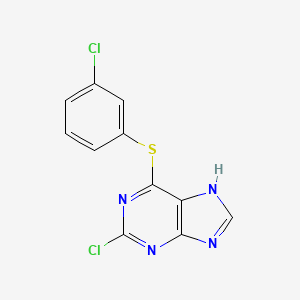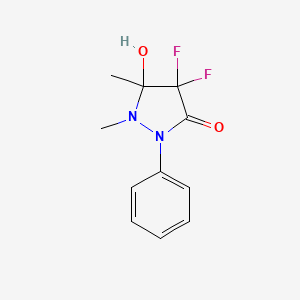
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolidinone core with fluorine and hydroxyl functional groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-difluoro-1,5-dimethyl-2-phenylpyrazolidin-3-one with a hydroxylating agent to introduce the hydroxyl group at the 5-position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures around 160°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazolidinone ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted pyrazolidinone derivatives.
科学研究应用
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.
相似化合物的比较
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its caramel-like odor and used as a flavoring agent.
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one: Unique due to its pyrazolidinone core and dual fluorine atoms, which impart distinct chemical properties.
Uniqueness
This compound stands out due to its combination of fluorine and hydroxyl functional groups on a pyrazolidinone ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56875-00-4 |
|---|---|
分子式 |
C11H12F2N2O2 |
分子量 |
242.22 g/mol |
IUPAC 名称 |
4,4-difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12F2N2O2/c1-10(17)11(12,13)9(16)15(14(10)2)8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
InChI 键 |
JACIAAGQYWKNFS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)N(N1C)C2=CC=CC=C2)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




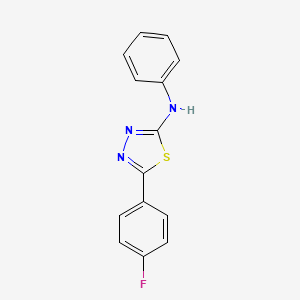
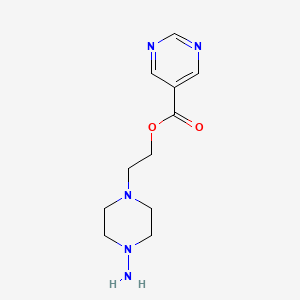
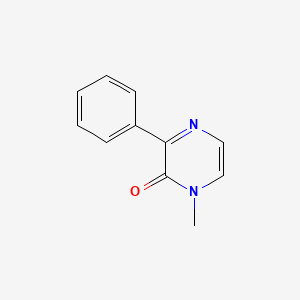
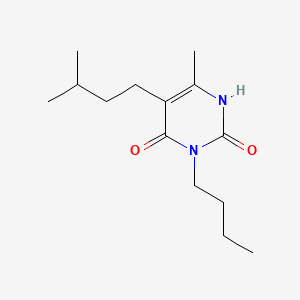
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
